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Compound of Interest

Compound Name: 2-Aminoindan hydrochloride

Cat. No.: B129347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of 2-
Aminoindan hydrochloride (2-AI) and 3,4-methylenedioxymethamphetamine (MDMA). The

following sections present a detailed analysis of their interactions with key neurological targets,

supported by quantitative data from in vitro studies. This information is intended to serve as a

valuable resource for research and drug development in the fields of neuroscience and

pharmacology.

Pharmacological Profiles: A Quantitative
Comparison
The primary mechanism of action for both 2-AI and MDMA involves their interaction with

monoamine transporters, which are responsible for the reuptake of serotonin (SERT),

dopamine (DAT), and norepinephrine (NET). However, their potency and selectivity for these

transporters differ significantly, leading to distinct pharmacological and toxicological profiles.

Monoamine Transporter Interaction
The following table summarizes the in vitro data for the inhibition of monoamine transporters

and the potency to induce neurotransmitter release for both 2-AI and MDMA. Lower IC50 and

EC50 values indicate higher potency.
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Compound Transporter
Uptake Inhibition
(IC50, nM)

Neurotransmitter
Release (EC50, nM)

2-Aminoindan (2-AI) SERT >10,000 >10,000

DAT 439 439

NET 86 86

MDMA SERT 6,400 - 6,800[1] 114

DAT 770 - 2,300[1][2] 1,334

NET 420 - 7,800[1][2] 117

Data for 2-AI from Halberstadt et al., 2019. Data for MDMA compiled from multiple sources as

cited.

2-AI demonstrates a clear preference for the norepinephrine and dopamine transporters, acting

as a selective substrate for NET and DAT.[3] In contrast, it shows negligible activity at the

serotonin transporter. This profile suggests that 2-AI is likely to have stimulant effects similar to

amphetamine.[3][4]

MDMA, on the other hand, is a potent releaser of serotonin and norepinephrine, with a weaker

effect on dopamine release.[3] While its affinity for inhibiting uptake at the transporters is in the

micromolar range, it is a more potent releasing agent, particularly for serotonin.

Receptor Binding Affinities
Beyond their primary action at monoamine transporters, 2-AI and MDMA interact with various

other receptors, which can contribute to their overall pharmacological effects. The following

table presents the binding affinities (Ki, nM) for a selection of these receptors. Lower Ki values

indicate higher binding affinity.
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Compound Receptor Binding Affinity (Ki, nM)

2-Aminoindan (2-AI) α2A-Adrenergic 134

α2B-Adrenergic 211

α2C-Adrenergic 41

MDMA 5-HT1A 12,200[1]

5-HT2A 4,700 - 5,900[1][2]

5-HT2C >13,000[1]

Data for 2-AI from Halberstadt et al., 2019. Data for MDMA compiled from multiple sources as

cited.

2-AI displays a notable affinity for α2-adrenergic receptor subtypes, particularly α2C.[3][4] This

interaction may modulate its stimulant effects. MDMA, conversely, shows low affinity for the

serotonin receptors listed, suggesting its primary psychoactive effects are not mediated by

direct receptor agonism but rather by its profound impact on serotonin release.

Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental

techniques: radioligand binding assays and neurotransmitter release assays.

Radioligand Binding Assay
This technique is employed to determine the binding affinity of a compound to a specific

receptor or transporter.

Objective: To quantify the interaction between a test compound (e.g., 2-AI or MDMA) and a

target protein (e.g., SERT, DAT, NET, or a specific receptor subtype).

General Procedure:

Preparation of Biological Material: Cell membranes or tissue homogenates expressing the

target protein are prepared.
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Incubation: The biological material is incubated with a radiolabeled ligand (a molecule that

binds specifically to the target) and varying concentrations of the unlabeled test compound.

Separation: The bound radioligand is separated from the unbound radioligand, typically

through filtration.

Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation, which takes into account the concentration and affinity of

the radioligand.[1]

Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of neurotransmitters from

pre-loaded cells or synaptosomes.

Objective: To determine the potency of a test compound to act as a substrate for and reverse

the function of monoamine transporters, leading to neurotransmitter efflux.

General Procedure:

Preparation and Loading: Synaptosomes (resealed nerve terminals) or cells expressing the

transporter of interest are prepared and pre-loaded with a radiolabeled neurotransmitter

(e.g., [³H]5-HT, [³H]DA, or [³H]NE).

Incubation: The pre-loaded preparations are incubated with varying concentrations of the test

compound.

Sample Collection: The extracellular medium is collected at specific time points.

Quantification: The amount of radioactivity in the collected medium, representing the

released neurotransmitter, is measured.

Data Analysis: The concentration of the test compound that produces 50% of the maximal

neurotransmitter release (EC50) is determined from the dose-response curve.
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Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the primary signaling

pathways affected by 2-AI and MDMA.
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Figure 1: Mechanism of action of 2-Aminoindan (2-AI).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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